molecular formula C10H18BrNO3 B2706841 Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate CAS No. 2567488-99-5

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate

Cat. No.: B2706841
CAS No.: 2567488-99-5
M. Wt: 280.162
InChI Key: UWIOYJAFUGYQHO-SSDOTTSWSA-N
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Description

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

The bromine atom in the structure could potentially undergo nucleophilic substitution reactions, which might be relevant in its mode of action. The carbamate group (N-CO-O) is a functional group that is part of many biologically active molecules and drugs .

The compound’s pharmacokinetics would depend on various factors such as its solubility, stability, and the presence of functional groups that might interact with biological molecules. The compound’s action could also be influenced by environmental factors such as pH and temperature, which can affect its stability and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and a brominated ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the bromine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIOYJAFUGYQHO-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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